Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate
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Overview
Description
Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core, a benzyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization in the presence of a catalyst such as nickel or palladium. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Halides, alkoxides; conditionspolar solvents, room temperature to reflux.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the imidazo[1,5-b]pyridazine core allows for strong binding interactions with target proteins, leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1,3-diazole and benzimidazole share structural similarities with Methyl 7-amino-1-benzyl-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate.
Pyridazine derivatives: Compounds containing the pyridazine ring, such as pyridazine-3,6-dione, exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the imidazo[1,5-b]pyridazine core.
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 7-amino-1-benzyl-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-28-20(27)16-12-17(26)24(13-14-8-4-2-5-9-14)25-19(16)18(23-21(25)22)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H2,22,23) |
InChI Key |
MHTDJTWHMLVEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N2C1=C(N=C2N)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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